2-Amino-2-[3-(2-pyridyl)phenyl]acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-[3-(2-pyridyl)phenyl]acetic acid is an organic compound that features both an amino group and a carboxylic acid group attached to a phenyl ring, which is further substituted with a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[3-(2-pyridyl)phenyl]acetic acid can be achieved through several methods. One common approach involves the reaction of 2-pyridylboronic acid with 3-bromobenzylamine under Suzuki coupling conditions. The resulting intermediate is then subjected to hydrolysis to yield the desired product. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[3-(2-pyridyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-2-[3-(2-pyridyl)phenyl]acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism by which 2-Amino-2-[3-(2-pyridyl)phenyl]acetic acid exerts its effects involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pyridyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(2-pyridyl)propanoic acid
- 2-Amino-2-(3-pyridyl)acetic acid
- 2-Amino-2-(4-pyridyl)acetic acid
Uniqueness
2-Amino-2-[3-(2-pyridyl)phenyl]acetic acid is unique due to the specific positioning of the pyridyl group on the phenyl ring, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
Properties
Molecular Formula |
C13H12N2O2 |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
2-amino-2-(3-pyridin-2-ylphenyl)acetic acid |
InChI |
InChI=1S/C13H12N2O2/c14-12(13(16)17)10-5-3-4-9(8-10)11-6-1-2-7-15-11/h1-8,12H,14H2,(H,16,17) |
InChI Key |
WWSHFTBYKATSJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC=C2)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.